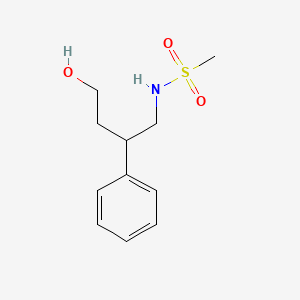
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. HPPH is a synthetic compound that is derived from the naturally occurring amino acid, phenylalanine.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has been shown to have anticancer properties. It has been found to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent, which then destroys cancer cells.
In the field of biochemistry, 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has been used as a tool to study protein-ligand interactions. It has been found to bind to proteins such as serum albumin and hemoglobin, and its binding properties have been studied using techniques such as fluorescence spectroscopy and isothermal titration calorimetry.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components such as proteins, lipids, and DNA, leading to cell death. 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has been shown to accumulate in cancer cells more than in normal cells, which may contribute to its selectivity for cancer cells.
Biochemical and Physiological Effects:
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, it has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress. 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide in lab experiments is its selectivity for cancer cells, which may allow for more targeted treatments. However, one limitation is that its mechanism of action involves exposure to light, which may limit its use in certain experimental settings.
Zukünftige Richtungen
For research on 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide include further studies on its anticancer properties, including its potential use in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further studies on its binding properties and selectivity for cancer cells may lead to the development of more targeted cancer treatments. Finally, further studies on its antioxidant and anti-inflammatory properties may lead to its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide involves the reaction of phenylalanine with pyrrolidine-2,5-dione and acetic anhydride. The reaction takes place in the presence of a catalyst such as triethylamine and produces 2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(16-8-4-5-9-16)10-15-14(19)13(18)11-6-2-1-3-7-11/h1-3,6-7,13,18H,4-5,8-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSFHQOVOHFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)



![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)
![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)